Cas no 2137433-28-2 (Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-)

Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel- 化学的及び物理的性質
名前と識別子
-
- Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-
-
- インチ: 1S/C10H20N2/c1-8-5-6-12(7-8)10-4-2-3-9(10)11/h8-10H,2-7,11H2,1H3/t8?,9-,10+/m1/s1
- InChIKey: UKNPISGILUFJRN-XVBQNVSMSA-N
- SMILES: [C@@H]1(N)CCC[C@@H]1N1CCC(C)C1
Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361369-0.25g |
rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |
2137433-28-2 | 95.0% | 0.25g |
$1170.0 | 2025-03-18 | |
Enamine | EN300-361369-5.0g |
rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |
2137433-28-2 | 95.0% | 5.0g |
$3687.0 | 2025-03-18 | |
Enamine | EN300-361369-2.5g |
rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |
2137433-28-2 | 95.0% | 2.5g |
$2492.0 | 2025-03-18 | |
Enamine | EN300-361369-0.5g |
rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |
2137433-28-2 | 95.0% | 0.5g |
$1221.0 | 2025-03-18 | |
Enamine | EN300-361369-0.1g |
rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |
2137433-28-2 | 95.0% | 0.1g |
$1119.0 | 2025-03-18 | |
Enamine | EN300-361369-0.05g |
rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |
2137433-28-2 | 95.0% | 0.05g |
$1068.0 | 2025-03-18 | |
Enamine | EN300-361369-10.0g |
rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |
2137433-28-2 | 95.0% | 10.0g |
$5467.0 | 2025-03-18 | |
Enamine | EN300-361369-1.0g |
rac-(1R,2S)-2-(3-methylpyrrolidin-1-yl)cyclopentan-1-amine |
2137433-28-2 | 95.0% | 1.0g |
$1272.0 | 2025-03-18 |
Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel- 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-に関する追加情報
Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel- is a meticulously crafted organic compound that has garnered significant attention in the realms of chemical synthesis and pharmaceutical innovation. This compound, identified by its CAS number 2137433-28-2, represents a sophisticated molecular architecture that integrates cyclopentanamine and pyrrolidine derivatives. The specific stereochemistry denoted by (1R,2S)-rel- underscores the compound's chiral nature, which is a critical factor in its potential applications within the pharmaceutical industry.
The structural motif of Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel- combines the versatility of cyclopentanamine with the functional richness of the 3-methyl-1-pyrrolidinyl group. This unique combination has positioned it as a promising candidate for various biochemical and pharmacological studies. The cyclopentanamine backbone is known for its ability to modulate biological pathways through its interactions with specific enzymes and receptors, while the pyrrolidine ring introduces additional functional sites that can be tailored for targeted therapeutic effects.
In recent years, there has been a surge in research focused on chiral compounds due to their distinct biological activities compared to their racemic counterparts. The stereochemical configuration of (1R,2S)-rel- is particularly noteworthy because it can significantly influence the pharmacokinetic and pharmacodynamic properties of the compound. This has led to extensive investigations into how such stereochemistry can be leveraged to develop more effective and selective pharmaceutical agents.
The synthesis of Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel- involves intricate organic transformations that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and enantioselective synthesis, have been employed to achieve the desired stereoisomer. These techniques not only highlight the advancements in synthetic chemistry but also demonstrate the compound's complexity and potential for further molecular diversification.
One of the most compelling aspects of Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel- is its potential as a building block for more complex drug molecules. Researchers have explored its utility in designing novel scaffolds that exhibit enhanced binding affinity and reduced side effects. The integration of this compound into larger pharmacophores has shown promise in several therapeutic areas, including central nervous system disorders and inflammatory diseases.
The pharmacological profile of Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel- has been scrutinized through both in vitro and in vivo studies. These investigations have revealed intriguing interactions with various biological targets, suggesting multiple mechanisms of action. For instance, preliminary studies indicate that this compound may modulate neurotransmitter release by interacting with specific receptor subtypes. Such findings have sparked interest in exploring its potential as a therapeutic agent for conditions characterized by neurotransmitter imbalances.
The development of new drug candidates often involves rigorous testing to assess their safety and efficacy. The synthesis and characterization of Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel- have provided valuable insights into how structural modifications can influence biological activity. By understanding these relationships, chemists can design more targeted interventions that address specific pathological processes while minimizing off-target effects.
In conclusion, Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-, with its CAS number 2137433-28-2, represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and stereochemical configuration make it a versatile tool for developing novel therapeutics. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing complex medical challenges.
2137433-28-2 (Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-) Related Products
- 888412-97-3(methyl 2-2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate)
- 2377033-11-7(Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1))
- 55794-85-9(N-butyl-3-methylcyclohexan-1-amine)
- 1208641-35-3(1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea)
- 886953-17-9(N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 181212-90-8(1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate)
- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)
- 55658-71-4(Cannabidiolinsaeure-methylester)
- 1864061-46-0(2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride)
- 2137065-46-2((2R,4r,6S)-2,6-dimethyl-N-(propan-2-yl)oxane-4-carboxamide)




